molecular formula C13H22F2N2O B7974432 [1-(4,4-Difluorocyclohexanecarbonyl)piperidin-4-yl]methanamine

[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-4-yl]methanamine

Cat. No.: B7974432
M. Wt: 260.32 g/mol
InChI Key: IRWCZBOZIASPPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-4-yl]methanamine is a synthetic organic compound that features a piperidine ring substituted with a difluorocyclohexane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(4,4-Difluorocyclohexanecarbonyl)piperidin-4-yl]methanamine typically involves the following steps:

    Formation of the Difluorocyclohexane Moiety: This can be achieved through the fluorination of cyclohexane derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Coupling with Piperidine: The difluorocyclohexane derivative is then coupled with piperidine using a carbonylation reaction. This step often employs catalysts like palladium or nickel complexes to facilitate the formation of the carbonyl bond.

    Introduction of the Methanamine Group:

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions to maximize yield and minimize waste, often employing automated systems for precise control of temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-4-yl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the methanamine group can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted piperidine derivatives

Scientific Research Applications

[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-4-yl]methanamine has several applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and infectious diseases.

    Materials Science: It is used in the synthesis of novel polymers and materials with unique properties, such as enhanced thermal stability and mechanical strength.

    Biological Studies: The compound serves as a tool for studying receptor-ligand interactions and enzyme inhibition mechanisms.

Mechanism of Action

The mechanism of action of [1-(4,4-Difluorocyclohexanecarbonyl)piperidin-4-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclohexane moiety enhances the compound’s binding affinity and selectivity, while the piperidine ring facilitates its interaction with biological macromolecules. This interaction can modulate various biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds like piperine, evodiamine, and matrine share the piperidine core structure and exhibit diverse biological activities.

    Fluorinated Compounds: Fluorinated analogs, such as 4-fluorobenzyl piperidine derivatives, are known for their enhanced metabolic stability and bioavailability.

Uniqueness

[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-4-yl]methanamine is unique due to the presence of both the difluorocyclohexane and piperidine moieties, which confer distinct physicochemical properties and biological activities. This combination enhances its potential as a versatile scaffold for drug development and materials science applications.

Properties

IUPAC Name

[4-(aminomethyl)piperidin-1-yl]-(4,4-difluorocyclohexyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22F2N2O/c14-13(15)5-1-11(2-6-13)12(18)17-7-3-10(9-16)4-8-17/h10-11H,1-9,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRWCZBOZIASPPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)N2CCC(CC2)CN)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.